2,6-Dichloro-8-methylquinoline
Description
2,6-Dichloro-8-methylquinoline is a quinoline derivative featuring chlorine substituents at positions 2 and 6 and a methyl group at position 8. Quinoline derivatives are widely studied for their pharmaceutical and industrial applications, particularly in antimalarial drug development and organic synthesis .
Properties
IUPAC Name |
2,6-dichloro-8-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-8(11)5-7-2-3-9(12)13-10(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHCNYSQPQZTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the formation of an intermediate anil, ethyl-β-carboxy-β-(2-methyl-3-chloroanilino)-acrylate, through condensation at 60°C under a carbon dioxide atmosphere. Cyclization is achieved by heating the intermediate to 240–250°C, followed by hydrolysis with 50% caustic soda to yield 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid. Subsequent decarboxylation at 230°C in Dowtherm removes the carboxylic acid group, and phosphorylation with phosphorus oxychloride (POCl₃) at 100°C introduces the second chlorine atom at the 4-position. Neutralization with sodium hydroxide precipitates the final product, yielding 45–50% after purification.
Key Data:
- Molar Ratios: 0.57 mol HCl : 0.5 mol 2-amino-6-chlorotoluene : 0.5 mol sodium oxalacetic ester.
- Decarboxylation Temperature: 230–240°C.
- Phosphorylation Agent: POCl₃ at 100°C.
- Overall Yield: ~50%.
Palladium-Catalyzed Coupling of 4-Chloroaniline
A more recent approach employs a magnetite-palladium-graphene nanocomposite catalyst to facilitate the coupling of 4-chloroaniline (3) with ethyl vinyl ether (4) in acetonitrile at 80°C. This method avoids harsh conditions and improves regioselectivity.
Catalytic Cycle and Optimization
The reaction proceeds via a Heck-type coupling mechanism, where the palladium catalyst activates the C–Cl bond of 4-chloroaniline, enabling insertion of the vinyl ether. Cyclization occurs in situ, followed by aromatization to yield 6-chloro-2-methylquinoline. Chlorination at the 2-position is achieved using POCl₃ or SOCl₂, though specific conditions for introducing the second chlorine atom remain underexplored in the literature.
Key Data:
- Catalyst Loading: 10 mol% Pd nanocomposite.
- Reaction Time: 12 hours.
- Yield of Intermediate (6-chloro-2-methylquinoline): 75%.
- Post-Chlorination Requirements: Additional steps needed for 2,6-dichloro substitution.
Decarboxylation-Hydrolysis of Carboxylic Acid Derivatives
A third route starts with 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid (5), which undergoes decarboxylation in diphenyl ether at 230°C. Subsequent treatment with POCl₃ at 100°C introduces chlorine atoms at positions 4 and 7, but careful control of stoichiometry and temperature is required to achieve the desired 2,6-dichloro substitution.
Challenges in Regioselectivity
The position of chlorination is highly sensitive to the electron density of the quinoline ring. Computational studies suggest that the methyl group at position 8 directs electrophilic substitution to the 2- and 6-positions, but competing reactions at positions 4 and 7 are common. Acidic workup and neutralization with NaOH are critical for isolating the correct regioisomer.
Key Data:
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-8-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-8-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-8-methylquinoline involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The presence of chlorine atoms enhances its binding affinity to these molecular targets.
Comparison with Similar Compounds
Table 1: Key Properties of 2,6-Dichloro-8-methylquinoline and Related Compounds
*Inferred properties based on structural analogs.
Chlorine Position Isomerism
- This compound vs. 4,6-Dichloro-8-methylquinoline: The position of chlorine substituents significantly alters electronic properties. The 2,6-substitution pattern may enhance electrophilic reactivity at position 4, a common site for further functionalization in drug synthesis . In contrast, the 4,6-isomer (CAS 948292-34-0) is explicitly flagged for acute toxicity, suggesting positional isomerism affects biological activity .
Methyl Group Influence
- The 8-methyl group in this compound increases steric bulk and lipophilicity compared to 2,6-Dichloroquinoline (CAS 1810-72-6). This modification could improve membrane permeability in pharmaceutical contexts but may complicate crystallization, as seen in related 8-methylquinoline derivatives .
Functional Group Additions
- 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline (CAS 948291-86-9) demonstrates how adding a chloroethyl group elevates molecular weight (274.6 vs. ~212.08) and cost, reflecting its specialized role as a synthetic intermediate .
- Hydrazino Derivatives (e.g., CAS 1208518-95-9): The hydrazino group at position 4 introduces nucleophilic reactivity, enabling conjugation with carbonyl compounds—a strategy used in antimalarial drug development .
Research Findings and Expert Insights
Pharmaceutical Relevance: 2,6-Dichloroquinoline (CAS 1810-72-6) is a key precursor in antimalarial drugs like chloroquine. Experts emphasize that methyl or chloroethyl substitutions (e.g., at position 8) could fine-tune drug efficacy or reduce resistance .
Synthetic Challenges: Reduction of imines in 8-methylquinoline derivatives using NaBH₃CN is efficient but requires pH control to avoid side reactions .
Safety Considerations: Analogous compounds like 4,6-Dichloro-8-methylquinoline (CAS 948292-34-0) are classified as acutely toxic, underscoring the need for rigorous handling protocols in research settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dichloro-8-methylquinoline, and how can reaction efficiency be validated?
- Methodological Answer :
- Chlorination : Adapt protocols from analogous quinoline derivatives. For example, POCl₃ under reflux conditions efficiently introduces chloro groups in quinolines (e.g., 4-Chloro-6,7-dimethoxyquinoline synthesis in ).
- Reduction : Use NaBH₃CN for imine reduction, as demonstrated in the synthesis of N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline .
- Validation : Monitor reactions via TLC and confirm purity using reversed-phase HPLC (≥99% purity criteria, as in ). Characterize intermediates and final products with ¹H NMR (e.g., δ 8.57 ppm for quinoline protons in ) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify substituent-specific shifts (e.g., methyl groups at ~δ 2.5 ppm and aromatic protons in the δ 7.3–8.6 range) .
- HPLC : Use C18 columns with petroleum ether/EtOAC gradients to assess purity (≥99%) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯Cl bonds) and planar quinoline geometry (deviation <0.08 Å from the mean plane, as in ) .
Advanced Research Questions
Q. How can intramolecular interactions and crystallographic packing motifs in this compound derivatives inform material design?
- Methodological Answer :
- X-ray Diffraction : Analyze S(5) ring motifs and C–H⋯Cl interactions (Table 1 in ) to predict stability and solubility.
- Packing Analysis : Identify zig-zag layers or hydrogen-bonded chains (e.g., N–H⋯N interactions in ) to correlate crystal structure with physicochemical properties .
Q. How can researchers resolve contradictions in reported synthetic yields or regioselectivity for dichloro-substituted quinolines?
- Methodological Answer :
- Systematic Optimization : Vary reaction parameters (temperature, catalyst loading) and validate with controlled experiments ( ).
- Regioselectivity Analysis : Use steric/electronic directing groups (e.g., methyl at position 8 in ) or computational modeling (DFT) to predict substitution patterns .
- Data Validation : Cross-check results using multiple spectroscopic techniques (e.g., ¹H NMR, HPLC) to rule out impurities or side products .
Q. What strategies enhance the biological activity assessment of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy, amino groups) based on bioactive quinolines ().
- In Vitro Assays : Test chelation properties (e.g., metal-binding via hydroxy groups, as in 8-hydroxyquinoline derivatives in ) or antimicrobial activity using standardized protocols .
Data Analysis and Reporting Guidelines
Q. How should crystallographic data and spectroscopic anomalies be reported to ensure reproducibility?
- Methodological Answer :
- CIF Files : Submit crystallographic data (e.g., CCDC entries) with refinement details (riding models for H-atoms, Uiso values) as in .
- Anomaly Documentation : Note deviations in bond angles/lengths (e.g., methoxy group planarity in ) and twin domains (e.g., 0.86:0.14 ratio in ) .
Q. What frameworks ensure rigorous interpretation of conflicting spectral data (e.g., NMR vs. XRD)?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with XRD-derived bond lengths (e.g., aromatic C–Cl ~1.73 Å in ) .
- Error Analysis : Quantify instrumental uncertainty (e.g., ±0.004 Å in XRD) and report confidence intervals for spectral peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
